molecular formula C9H18ClN B2603623 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 2253639-43-7

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

Cat. No.: B2603623
CAS No.: 2253639-43-7
M. Wt: 175.7
InChI Key: XIPBNZRRYFODGV-UHFFFAOYSA-N
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Description

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine hydrochloride is a bicyclic amine derivative with the molecular formula C₉H₁₈ClN and a molecular weight of 175.70 g/mol . The compound features a norbornane (bicyclo[2.2.1]heptane) core, a rigid bicyclic structure that confers unique steric and electronic properties. The ethanamine moiety is attached to the bridgehead carbon (position 1) of the bicyclo[2.2.1]heptane system, forming a secondary amine salt when protonated with hydrochloric acid.

The compound’s IUPAC name is 1-(1-bicyclo[2.2.1]heptanyl)ethanamine hydrochloride, and it is also referred to by alternative systematic names such as bicyclo[2.2.1]heptane-2-methanamine, α-methyl hydrochloride . It is listed under CAS number 24520-59-0 and is commercially available, though current supply shortages have been noted .

Properties

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7(10)9-4-2-8(6-9)3-5-9;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPBNZRRYFODGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(C1)CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through various methods, including the Diels-Alder reaction.

    Functionalization: The bicyclo[2.2.1]heptane is then functionalized to introduce the ethanamine group. This can be achieved through a series of reactions, including halogenation followed by amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride has been primarily studied for its potential therapeutic applications , particularly in the development of antidepressant drugs. Its mechanism of action is believed to involve modulation of neurotransmitter systems, similar to that of tricyclic antidepressants, which may influence synaptic monoamine uptake.

Case Studies in Medicinal Chemistry

  • Antidepressant Activity : Research indicates that this compound may exhibit activity affecting neurotransmitter dynamics, potentially acting as an agonist or antagonist at various receptors. This is crucial for understanding its therapeutic potential and side effects .
  • Biochemical Pathway Interactions : Studies have suggested that the compound interacts with multiple biochemical pathways, indicating its versatility in influencing various physiological processes .

Material Science Applications

Beyond medicinal chemistry, this compound shows promise in material science as a building block in organic synthesis. Its unique structural properties allow for the creation of complex molecules that can be used in various applications, including:

  • Polymer Chemistry : The compound's reactivity can be harnessed to develop new polymers with specific properties.
  • Catalysis : It may serve as a catalyst or precursor in organic reactions, facilitating the synthesis of more complex structures .

Mechanism of Action

The mechanism of action of 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride (CAS 2060040-35-7)

  • Molecular Formula : C₉H₁₈ClN (identical to the target compound).
  • Key Difference: The bicyclo[4.1.0]heptane system introduces a fused cyclopropane ring, increasing ring strain and altering electronic properties compared to the norbornane scaffold .

1-Bicyclo[1.1.1]pentanylmethanamine hydrochloride (CAS 2108646-79-1)

  • Molecular Formula : C₆H₁₂ClN.
  • Implications : Reduced molecular weight (133.62 g/mol) and compact size may enhance membrane permeability but reduce binding affinity in sterically demanding targets .

Substituted Ethanamine Derivatives

Tryptamine Hydrochloride (Compound 1 in )

  • Structure : 2-(1H-indol-3-yl)ethanamine hydrochloride.
  • Key Features : Aromatic indole ring enables π-π stacking and hydrogen bonding (e.g., with HSP90 residues GLU527 and TYR604) .

2-(1-Benzylindol-3-yl)ethanamine Hydrochloride (CAS 151410-15-0)

  • Structure : Benzyl-substituted indole ethanamine salt.
  • Key Features: The benzyl group adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to the norbornane derivative .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Notable Functional Groups Key Interactions/Applications
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine HCl C₉H₁₈ClN 175.70 Norbornane Secondary amine, HCl salt Structural rigidity for binding
1-{Bicyclo[4.1.0]heptan-1-yl}ethanamine HCl C₉H₁₈ClN 175.70 Norbornene Secondary amine, HCl salt High ring strain
Tryptamine HCl C₁₀H₁₃ClN₂ 196.68 Indole Primary amine, HCl salt HSP90 inhibition via GLU527
Diphenhydramine HCl C₁₇H₂₂ClNO 291.82 Diphenylmethoxy Tertiary amine, HCl salt Antihistamine (H1 receptor)

Key Observations :

Rigidity vs. Flexibility: The norbornane core in the target compound offers rigidity, while indole-based analogs (e.g., tryptamine HCl) leverage aromatic flexibility for diverse binding modes.

Hydrogen Bonding : Indole derivatives exhibit stronger hydrogen-bonding capacity (e.g., nitro groups in ) compared to the aliphatic bicyclo[2.2.1]heptane system.

Bioactivity : While the target compound lacks explicit pharmacological data, structurally related bicyclic amines are explored for enzyme inhibition (e.g., HSP90 ) and receptor modulation.

Biological Activity

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride, also known as 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride, is a bicyclic amine with a molecular formula of C₉H₁₈ClN and a molecular weight of 175.7 g/mol. This compound is characterized by its unique bicyclic structure derived from norbornane, contributing to its stability and reactivity in various chemical environments. It has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research suggests that it may modulate neurotransmitter systems similar to tricyclic antidepressants, influencing synaptic monoamine uptake and exhibiting potential agonist or antagonist properties at various receptors.

Key Mechanisms:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, altering their activity.
  • Enzyme Modulation : It can affect enzyme activities involved in neurotransmitter metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaUnique Features
2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochlorideC₉H₁₈ClNExhibits potential antidepressant activity
3-Bicyclo[3.3.0]octan-3-ylmethanamine hydrochlorideC₉H₁₈ClNDifferent bicyclic framework affecting reactivity
Bicyclo[4.4.0]decane derivativesC₁₀H₁₈NLarger bicyclic structure influencing stability

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethanamine group, which makes it valuable for research and industrial applications.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Modulation :
    • A study indicated that this compound influences serotonin and norepinephrine levels in vitro, suggesting potential antidepressant-like effects.
    • Reference : Research on its interaction with neurotransmitter systems has shown promising results related to mood regulation.
  • Pharmacokinetics :
    • Investigations into the pharmacokinetics of this compound reveal moderate absorption rates and a favorable metabolic profile when administered in animal models.
    • Reference : Studies demonstrated that it exhibits a half-life conducive for therapeutic applications.
  • Safety Profile :
    • Toxicological assessments indicate that at therapeutic doses, the compound demonstrates a low incidence of adverse effects.
    • Reference : Safety evaluations have been conducted to establish dosage guidelines for further clinical studies.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine; hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of bicycloheptane derivatives typically involves functionalizing the norbornane (bicyclo[2.2.1]heptane) core. A plausible route includes:

  • Step 1: Bromination or oxidation of the bicycloheptane ring to introduce reactive sites .
  • Step 2: Coupling with ethanamine via nucleophilic substitution or reductive amination. Use anhydrous conditions and catalysts like palladium for cross-coupling reactions .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl gas in a polar solvent (e.g., ethanol) under controlled pH .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., dichloromethane for solubility) and temperature (e.g., 0–25°C for stability) to minimize side products .

Q. How should researchers safely handle and store 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine; hydrochloride?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential amine-related toxicity .
  • Storage: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the hydrochloride salt .
  • Spill Management: Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm bicycloheptane ring integrity and amine proton environments. Compare peaks to PubChem data for analogous structures .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ ion).
  • HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for bicycloheptane derivatives?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity or counterion effects. To address this:

  • Perform solubility screens in graded solvent systems (e.g., water:ethanol mixtures) .
  • Use powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .
  • Cross-reference with databases like EPA DSSTox for analogous compounds .

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • pH Stability: Test solubility and integrity in buffers (pH 1–12) to simulate biological assay conditions .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to predict nucleophilic/electrophilic sites on the bicycloheptane ring .
  • Molecular Docking: Simulate interactions with target proteins (e.g., amine receptors) using software like AutoDock Vina. Validate with experimental IC50_{50} values .
  • ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What experimental designs are recommended for evaluating the compound’s potential as a chiral building block?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .
  • Asymmetric Synthesis: Optimize catalytic conditions (e.g., chiral ligands in palladium-catalyzed amination) to enhance enantiomeric excess (ee) .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Re-examine Computational Parameters: Ensure DFT calculations use appropriate basis sets (e.g., B3LYP/6-31G**) and solvent models .
  • Validate Assignments: Compare experimental 1^1H NMR shifts with predicted values from ACD/Labs or ChemDraw .
  • Collaborate: Share raw data with computational chemists to refine models .

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